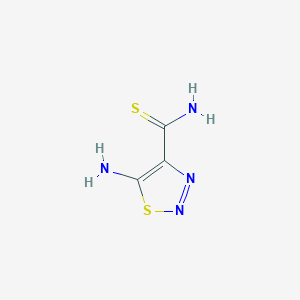

1,2,3-Thiadiazole-4-carbothioamide, 5-amino-

Description

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a heterocyclic compound featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom (1,2,3-thiadiazole core) . The compound is substituted at position 4 with a carbothioamide (-C(=S)-NH₂) group and at position 5 with an amino (-NH₂) group. This structure imparts unique electronic and steric properties, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization reactions of thiosemicarbazides or oxidative coupling of hydrazine derivatives with sulfur-containing reagents .

Structure

3D Structure

Properties

IUPAC Name |

5-aminothiadiazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S2/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSUFSWYJXYZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454563 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100097-66-3 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the thiadiazole ring . Another method involves the use of hydrazonoyl halides, which react with potassium thiocyanate or thiosemicarbazide derivatives to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the compound under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 1,2,3-thiadiazole-4-carbothioamide, 5-amino- exhibits significant cytotoxic effects against various human cancer cell lines. Studies have shown its effectiveness against hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines. The mechanism of action involves the inhibition of acetylcholinesterase, which increases acetylcholine levels and may enhance cognitive functions while potentially inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. It shows promise against several pathogenic microorganisms responsible for diseases such as tuberculosis and various bacterial infections. Notably, derivatives of thiadiazoles have been shown to possess higher antibacterial activity compared to standard antibiotics .

Enzyme Inhibition

The ability of 5-amino-1,2,3-thiadiazole-4-carbothioamide to inhibit specific enzymes makes it a valuable candidate in drug development. Its interaction with acetylcholinesterase is particularly noteworthy as it may lead to therapeutic applications in treating neurodegenerative diseases .

Agriculture

The compound is being explored for use in agrochemicals due to its biological activity against pests and pathogens. Thiadiazole derivatives have been linked to enhanced plant resistance against fungal infections and pests, making them suitable candidates for developing new agricultural products .

Material Science

In material science, 1,2,3-thiadiazole derivatives are utilized as building blocks for synthesizing more complex materials. Their unique structural properties allow them to participate in various chemical reactions that are beneficial in creating polymers and other advanced materials .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of 5-amino-1,2,3-thiadiazole-4-carbothioamide revealed that it significantly inhibited the proliferation of HEPG-2 cells. The mechanism was linked to the compound's ability to induce apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Research highlighted the effectiveness of thiadiazole derivatives against resistant strains of bacteria. For instance, compounds with a phenyl or phenol substitution at the C-5 position demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Case Study 3: Agricultural Applications

Field studies have shown that formulations containing thiadiazole derivatives can reduce fungal infections in crops by enhancing plant defense mechanisms. This application is crucial for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability. By inhibiting Hsp90, the compound can disrupt the function of various oncoproteins, leading to anticancer effects . Additionally, the compound can interact with the GABAA pathway, preventing neurons from firing and exhibiting anticonvulsant activity .

Comparison with Similar Compounds

Thiadiazole derivatives exhibit diverse pharmacological and chemical properties depending on their substitution patterns, isomerism, and functional groups. Below is a detailed comparison of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- with structurally related compounds.

Structural Comparison

Key Observations :

- Isomerism : The 1,2,3-thiadiazole isomer (target compound) is less common than 1,2,4- or 1,3,4-isomers, leading to distinct electronic distributions and reactivity .

- Functional Groups : Carbothioamide (-C(=S)-NH₂) in the target compound provides stronger nucleophilic and metal-chelating properties compared to carboxamide or ester derivatives .

Biological Activity

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties. The compound's structure contributes to its biological efficacy, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiadiazole ring with an amino group and a carbothioamide functional group. This unique structure is responsible for its interaction with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against a range of pathogens, including bacteria and fungi. For instance:

- In vitro studies demonstrated that certain derivatives possess strong antibacterial effects against Gram-positive and Gram-negative bacteria.

- Fungal inhibition has also been reported, with some derivatives showing activity comparable to established antifungal agents.

| Compound | Activity Type | Reference |

|---|---|---|

| 1,2,3-Thiadiazole-4-carbothioamide | Antibacterial | |

| 5-Amino-1,2,3-thiadiazole | Antifungal |

Anticancer Activity

The anticancer potential of 1,2,3-thiadiazole derivatives is well-documented. Various studies have highlighted their ability to inhibit cancer cell proliferation through different mechanisms:

- Mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells.

- Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-thiadiazole | Breast Cancer | Apoptosis induction | |

| Thiadiazole Derivative A | Lung Cancer | Cell cycle arrest |

Anti-inflammatory Activity

Research has indicated that thiadiazole derivatives can modulate inflammatory responses:

- In vivo studies have shown reductions in inflammatory markers in animal models.

- The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies illustrate the efficacy of 1,2,3-thiadiazole derivatives in treating various conditions:

- Anticancer Study : A study involving a novel thiadiazole derivative demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The compound was found to induce apoptosis through mitochondrial pathways.

- Antimicrobial Study : A series of synthesized thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Q & A

Basic: What are the established synthetic routes for 5-amino-1,2,3-thiadiazole-4-carbothioamide?

Methodological Answer:

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide (CS₂) under basic conditions. For example, thiosemicarbazides react with CS₂ in the presence of sodium hydroxide, followed by acidification to yield 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent S-alkylation with chloroacetic acid derivatives or other electrophiles introduces functional diversity. Key steps include:

- Cyclization: Conducted in ethanol or acetonitrile at reflux (1–3 hours).

- S-Alkylation: Performed using chloroacetamide derivatives in DMF with triethylamine as a base .

Yields and purity are optimized by controlling reaction time, temperature, and stoichiometry of reagents.

Advanced: How can reaction conditions be optimized to enhance cyclization efficiency in thiadiazole synthesis?

Methodological Answer:

Optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates due to better solubility of intermediates .

- Catalysts: Iodine and triethylamine facilitate cyclization by promoting sulfur elimination and stabilizing reactive intermediates .

- Temperature Control: Reflux conditions (80–100°C) balance reaction speed and by-product formation. Short reaction times (1–3 minutes in acetonitrile) minimize decomposition .

Advanced techniques like microwave-assisted synthesis may further reduce reaction times and improve yields.

Basic: What spectroscopic methods confirm the structure of 5-amino-1,2,3-thiadiazole-4-carbothioamide derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Characteristic signals include:

- Thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic protons).

- NH₂ groups (δ 5.5–6.5 ppm, broad singlet) .

- IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (N–H stretch) and 1250–1350 cm⁻¹ (C=S stretch) confirm functional groups .

- Elemental Analysis: Validates molecular formula (e.g., C₃H₄N₄S₂ for the parent compound) .

Advanced: How do substituents on the thiadiazole core influence biological activity?

Methodological Answer:

- Lipophilicity: Alkyl or aryl groups (e.g., benzyl, pyridyl) enhance membrane permeability, as seen in antimicrobial and antiproliferative assays .

- Electron-Withdrawing Groups: Nitro or fluoro substituents increase electrophilicity, improving enzyme inhibition (e.g., kinase or protease targets) .

- Thiol vs. Thioether: S-Alkylation (e.g., with chloroacetamide) modulates reactivity and toxicity profiles .

Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro bioassays (e.g., MIC for antimicrobial activity) .

Basic: What biological activities are reported for 5-amino-1,2,3-thiadiazole derivatives?

Methodological Answer:

- Antiproliferative Activity: Inhibits cancer cell lines (e.g., MCF-7, HeLa) via kinase pathway interference .

- Anticonvulsant Effects: Modulates GABAergic signaling in preclinical models .

- Antimicrobial Action: Broad-spectrum activity against Gram-positive bacteria and fungi (e.g., S. aureus, C. albicans) via membrane disruption .

Advanced: How are computational methods used to predict thiadiazole bioactivity?

Methodological Answer:

- PASS Algorithm: Predicts biological targets (e.g., antiproliferative, anticonvulsant) based on structural descriptors .

- Molecular Docking: Simulates binding to enzymes (e.g., dihydrofolate reductase) to rationalize inhibition mechanisms. Software like AutoDock Vina evaluates binding affinities .

- QSAR Models: Relate substituent properties (logP, polar surface area) to activity trends .

Basic: What are the solubility and stability profiles of 5-amino-1,2,3-thiadiazole-4-carbothioamide?

Methodological Answer:

- Solubility: Soluble in polar solvents (ethanol, DMF) but insoluble in water due to hydrophobic thiadiazole core .

- Stability: Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres .

Advanced: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-Response Curves: Establish IC₅₀ values to compare potency across studies .

- Meta-Analysis: Aggregate data from multiple sources to identify consensus trends .

Advanced: What strategies enable functional diversification of the thiadiazole scaffold?

Methodological Answer:

- Nucleophilic Substitution: React with alkyl halides or aryl boronic acids under Suzuki conditions .

- Condensation Reactions: Form Schiff bases with aldehydes (e.g., 4-fluorobenzaldehyde) to introduce aryl groups .

- Cross-Coupling: Pd-catalyzed reactions (e.g., Heck, Sonogashira) extend π-conjugation for optoelectronic applications .

Basic: What analytical challenges arise in characterizing thiadiazole derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.